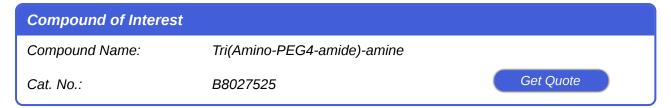




# Tri(Amino-PEG4-amide)-amine structure and chemical properties

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An In-Depth Technical Guide to Tri(Amino-PEG4-amide)-amine

### Introduction

Tri(Amino-PEG4-amide)-amine is a branched, hydrophilic polyethylene glycol (PEG) based molecule. Its structure features three primary amine groups extending from a central core, each connected by a PEG4 (tetraethylene glycol) spacer and an amide bond. This compound is primarily utilized as a trivalent linker molecule in chemical biology and drug development.

The terminal primary amine groups are reactive towards activated esters, such as Nhydroxysuccinimide (NHS) esters, making the molecule a valuable tool for bioconjugation.[1] Its most prominent application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker to connect a target protein ligand with an E3 ubiquitin ligase ligand.[2][3] The PEG spacers enhance the solubility and pharmacokinetic properties of the resulting conjugate.[4]

## **Chemical Structure and Properties**

The core structure consists of a central amine linked to three separate amino-PEG4-amide arms. This trivalent nature allows for the attachment of multiple molecules.

Table 1: General Properties of Tri(Amino-PEG4-amide)-amine



Property	Value	Citation(s)
Appearance	Oil	[5]
Color	Light yellow to yellow	[5]
Solubility	Soluble in Water, DMSO, DCM, DMF	[5]
Storage (Stock Sol.)	-80°C (6 months), -20°C (1 month)	[2]

Table 2: Physicochemical Data for Tri(Amino-PEG4-amide)-amine Variants

Compound Name	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Purity	Citation(s)
Tri(Amino- PEG4- amide)-amine	2523025-41- 2	C39H81N7O 15	888.11	>96%	[6]
Tri(Amino- PEG4- amide)-amine TFA	Not Available	C41H82F3N7 O17	1002.12	>98%	[3][7]

Note: The TFA (trifluoroacetic acid) salt is a common form for improved handling and stability.

# **Core Application: PROTAC Synthesis**

**Tri(Amino-PEG4-amide)-amine** is a key building block in the development of PROTACs.[8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] The linker's role is critical, as its length and composition significantly influence the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for efficient degradation.[6]

PROTAC Mechanism of Action.



## **Experimental Protocols**

While specific, peer-reviewed synthesis and characterization protocols for **Tri(Amino-PEG4-amide)-amine** are not widely published in the public domain, a generalized protocol for its use in bioconjugation can be outlined. The following describes a typical procedure for conjugating the linker to a molecule containing an NHS ester.

# General Protocol: Conjugation of Tri(Amino-PEG4-amide)-amine to an NHS Ester

This protocol details the reaction of one of the primary amine groups on the linker with an N-hydroxysuccinimide (NHS) ester-activated molecule (e.g., a protein ligand, fluorophore, or E3 ligase ligand).

- 1. Materials and Reagents:
- Tri(Amino-PEG4-amide)-amine
- NHS ester-activated molecule of interest
- Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
- Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4-8.0)
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
- Purification system (e.g., HPLC, Size-Exclusion Chromatography (SEC))
- 2. Procedure:
- Preparation of Reactants:
  - Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-50 mM).
  - Dissolve Tri(Amino-PEG4-amide)-amine in the reaction buffer. The concentration will depend on the scale of the reaction.



#### • Conjugation Reaction:

- Add a 5- to 20-fold molar excess of the Tri(Amino-PEG4-amide)-amine solution to the NHS ester-activated molecule.
- Note: Using an excess of the amine linker helps to ensure the reaction goes to completion and minimizes dimerization of the NHS-ester molecule. The exact ratio may require optimization.
- Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

#### Quenching:

- To stop the reaction, add the quenching solution to a final concentration of 50-100 mM.
  This will consume any unreacted NHS esters.
- Incubate for 30 minutes at room temperature.

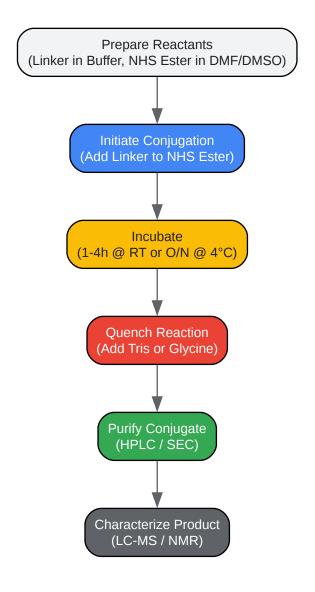
#### Purification:

- Purify the resulting conjugate using an appropriate chromatography method (e.g., reversephase HPLC or SEC) to remove excess linker and quenched reagents.
- Monitor the elution profile (e.g., at 280 nm for proteins) and collect the fractions containing the purified conjugate.

#### Characterization:

 Confirm the identity and purity of the final product using analytical techniques such as LC-MS, HPLC, and NMR.[9]





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Generalized Bioconjugation Workflow.

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## References

- 1. Tri(Amino-PEG4-amide)-amine, 2523025-41-2 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]







- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Tri(Amino-PEG4-amide)-amine CAS#: 2523025-41-2 [m.chemicalbook.com]
- 6. precisepeg.com [precisepeg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cenmed.com [cenmed.com]
- 9. 2523025-41-2|Tri(Amino-PEG4-amide)-amine|BLD Pharm [bldpharm.com]
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